

Technical Support Center: Nicotinamide N-oxide Mass Spectrometry

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Compound of Interest		
Compound Name:	Nicotinamide N-oxide	
Cat. No.:	B030751	Get Quote

Welcome to the technical support center for the mass spectrometry analysis of **Nicotinamide N-oxide**. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges and artifacts encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of **Nicotinamide N-oxide** and what is its protonated molecular ion?

Nicotinamide N-oxide has a molecular formula of C₆H₆N₂O₂ and a molecular weight of approximately 138.12 g/mol .[1] In positive ion electrospray ionization (ESI) mass spectrometry, it is typically observed as the protonated molecule, [M+H]⁺, at an m/z of approximately 139.05.

Q2: What is the most common artifact observed in the mass spectrum of **Nicotinamide N-oxide** and other N-oxides?

The most characteristic artifact for N-oxides is the in-source fragmentation or collision-induced dissociation (CID) product resulting from the neutral loss of an oxygen atom (16 Da). This is observed as an [M+H-O]⁺ ion.[2][3] For **Nicotinamide N-oxide**, this would correspond to an ion at m/z 123.05, which is the same m/z as the protonated molecule of nicotinamide. This can be a significant source of interference if nicotinamide is also present in the sample.

Q3: Can **Nicotinamide N-oxide** revert to nicotinamide during analysis?



Yes, the loss of the N-oxide oxygen is a common issue and can occur in the ion source (insource fragmentation) or during MS/MS fragmentation. This deoxygenation can be influenced by instrumental parameters such as the temperature of the heated capillary or the cone voltage.[2]

Q4: What are some common adducts that might be observed with **Nicotinamide N-oxide**?

In ESI-MS, in addition to the protonated molecule [M+H]⁺, it is common to observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺.[4][5][6] For **Nicotinamide N-oxide** (MW \approx 138.12), these adducts would be observed at approximately:

• [M+Na]+: m/z 161.03

• [M+K]+: m/z 177.01

The formation of these adducts can be influenced by the cleanliness of the glassware, the purity of the solvents, and the sample matrix.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the mass spectrometry analysis of **Nicotinamide N-oxide**.

Issue 1: A prominent peak is observed at m/z 123.05, confounding the quantification of Nicotinamide N-oxide.

- Possible Cause A: In-source fragmentation of Nicotinamide N-oxide.
 - Troubleshooting Steps:
 - Reduce Ion Source Temperature: High temperatures can promote the thermal degradation of N-oxides, leading to the loss of the oxygen atom.[2] Gradually decrease the source temperature to find a balance between efficient ionization and minimal fragmentation.
 - Lower Cone Voltage/Fragmentor Voltage: High cone or fragmentor voltages increase the energy of ions entering the mass spectrometer, which can induce fragmentation.[7]



Reduce these voltages to minimize the in-source decay of the [M+H]+ ion.

- Optimize Ionization Technique: If available, compare Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). APCI can sometimes show a more pronounced [M+H-O]⁺ ion, which can be used diagnostically, while ESI might be softer and preserve the parent ion.[3]
- Possible Cause B: Presence of nicotinamide in the sample.
 - Troubleshooting Steps:
 - Chromatographic Separation: Ensure your liquid chromatography (LC) method provides adequate separation between **Nicotinamide N-oxide** and nicotinamide. Since they have different polarities, a well-optimized gradient on a suitable column (e.g., C18 or HILIC) should resolve them.
 - Use of a Standard: Run a nicotinamide standard to confirm its retention time and fragmentation pattern to distinguish it from the in-source fragment of Nicotinamide Noxide.

Issue 2: Poor sensitivity or no detectable peak for Nicotinamide N-oxide.

- Possible Cause A: Suboptimal ionization conditions.
 - Troubleshooting Steps:
 - Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of analytes. For pyridine-containing compounds like **Nicotinamide N-oxide**, a slightly acidic mobile phase (e.g., using 0.1% formic acid) is generally recommended to promote protonation.[8]
 - Solvent Composition: The choice of organic solvent (acetonitrile vs. methanol) can affect spray stability and ionization. Experiment with both to determine the optimal conditions for your instrument.
- Possible Cause B: Analyte degradation during sample preparation.



- Troubleshooting Steps:
 - Minimize Heat and Light Exposure: N-oxides can be sensitive to heat and light. Keep samples cool and protected from light as much as possible during preparation and storage.
 - Evaluate Sample Stability: Perform stability tests on your samples under the conditions of your sample preparation workflow to ensure that Nicotinamide N-oxide is not degrading before analysis.

Issue 3: Presence of multiple unexpected adducts, complicating the spectrum.

- Possible Cause: Contamination from glassware, solvents, or the sample matrix.
 - Troubleshooting Steps:
 - Use High-Purity Solvents: Ensure that all solvents and additives are LC-MS grade.
 - Avoid Glassware Where Possible: Sodium and other ions can leach from glassware.[5]
 Use polypropylene tubes and vials whenever possible.
 - Optimize Sample Preparation: If analyzing complex matrices like plasma or urine, a thorough sample cleanup (e.g., protein precipitation followed by solid-phase extraction) can reduce matrix effects and the formation of complex adducts.

Quantitative Data Summary

The following table summarizes the expected m/z values for **Nicotinamide N-oxide** and related species in positive ion mode mass spectrometry.



Ion Species	Formula	Approximate m/z	Notes
Nicotinamide N-oxide			
[M+H] ⁺	_ С6H7N2O2 ⁺	139.05	Protonated molecule
[M+Na]+	C6H6N2O2Na+	161.03	Sodium adduct
[M+K] ⁺	C6H6N2O2K+	177.01	Potassium adduct
[M+H-O]+	C6H7N2O+	123.05	In-source fragment/deoxygenate d product
Nicotinamide			
[M+H] ⁺	_ С6H7N2O+	123.05	Protonated molecule
Product Ion	C4H4N ⁺	80.1	Common fragment ion from m/z 123.1[9]
N1- methylnicotinamide			
[M+H] ⁺	C7H9N2O+	137.1	Protonated molecule
Product Ion	C ₆ H ₆ N ⁺	94.1	Common fragment ion from m/z 137.1[9]

Experimental Protocol: Quantification of Nicotinamide N-oxide in Biological Samples

This protocol provides a general framework for the LC-MS/MS analysis of **Nicotinamide N-oxide**. Instrument parameters should be optimized for your specific system.

- 1. Sample Preparation (Human Plasma)
- Thaw plasma samples on ice.
- To 100 μ L of plasma, add 300 μ L of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the initial mobile phase.
- Transfer to an autosampler vial for injection.
- 2. LC-MS/MS System
- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- 3. Chromatographic Conditions
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm) is a good starting point.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for reequilibration. (e.g., 0-1 min 5% B, 1-5 min ramp to 95% B, 5-6 min hold at 95% B, 6-6.1 min return to 5% B, 6.1-8 min hold at 5% B).
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μL.

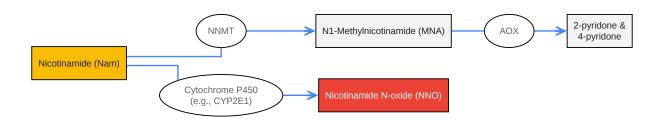


- 4. Mass Spectrometer Conditions
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.
- Cone Gas Flow: 50 L/hr.
- Desolvation Gas Flow: 600 L/hr.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Nicotinamide N-oxide: Precursor ion m/z 139.05 → Product ion m/z 123.05 (for the deoxygenated fragment). Further fragmentation of m/z 123.05 can be monitored (e.g., to m/z 80.1) for increased specificity.
 - Internal Standard: Monitor the appropriate transition for the chosen internal standard.

Visualizations

Nicotinamide Metabolism Pathway

The following diagram illustrates the metabolic conversion of nicotinamide, including the formation of **Nicotinamide N-oxide**.



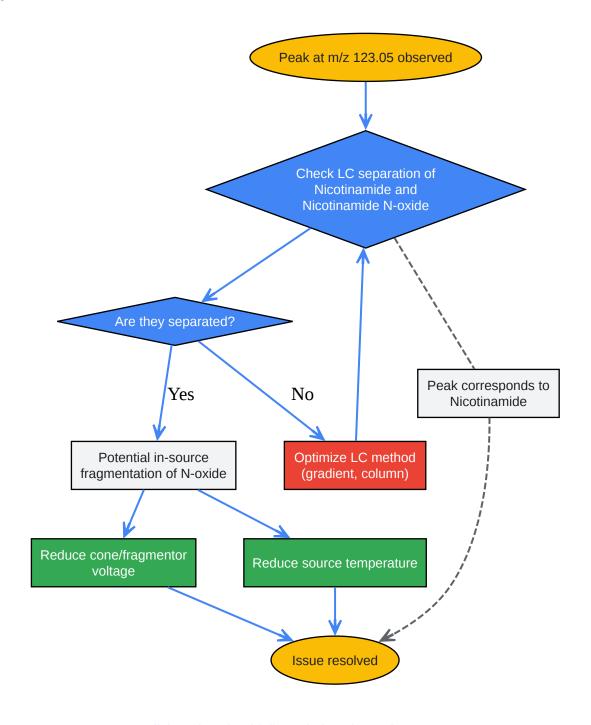
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Caption: Metabolic pathways of nicotinamide clearance.

Troubleshooting Workflow for m/z 123.05 Peak

This diagram outlines a logical workflow for troubleshooting the appearance of a peak at m/z 123.05.



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Caption: Troubleshooting logic for an interfering peak.

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